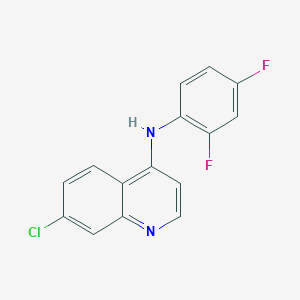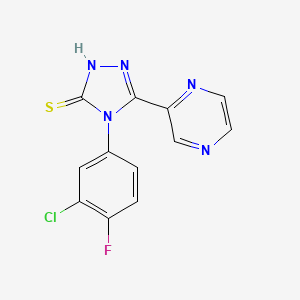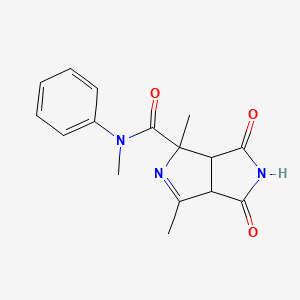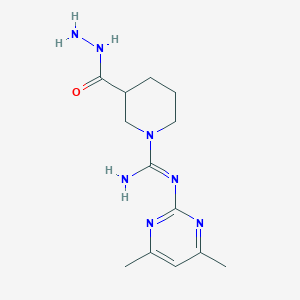
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with 2,4-difluoroaniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown promising antimicrobial and antimalarial activities, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also contain fluorine atoms and exhibit antibacterial activity.
7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine: Another quinoline derivative with potential biological activities.
Uniqueness
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine stands out due to its unique combination of chlorine and fluorine substituents, which contribute to its distinct biological activities and chemical reactivity
特性
分子式 |
C15H9ClF2N2 |
|---|---|
分子量 |
290.69 g/mol |
IUPAC名 |
7-chloro-N-(2,4-difluorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H9ClF2N2/c16-9-1-3-11-13(5-6-19-15(11)7-9)20-14-4-2-10(17)8-12(14)18/h1-8H,(H,19,20) |
InChIキー |
QMCYWDHBVHPPJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)NC2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)


![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)

![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)
methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)